molecular formula C13H5F12NO2 B6312912 3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile CAS No. 1357626-28-8

3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile

Cat. No.: B6312912
CAS No.: 1357626-28-8
M. Wt: 435.16 g/mol
InChI Key: MKEOJQKEMQOEGK-UHFFFAOYSA-N
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Description

3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile is a versatile chemical compound known for its unique properties, making it ideal for various scientific research applications. This compound is characterized by the presence of two 1,1,2,3,3,3-hexafluoropropoxy groups attached to a benzonitrile core, which imparts distinct chemical and physical properties.

Preparation Methods

The synthesis of 3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with 1,1,2,3,3,3-hexafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the hexafluoropropoxy groups.

    Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile has a wide range of applications in scientific research, including:

    Material Science: It is used in the synthesis of advanced materials, such as organic electronics and polymers, due to its unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

    Analytical Chemistry: It is used as a standard or reference compound in analytical techniques like NMR and mass spectrometry.

    Biological Research: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hexafluoropropoxy groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The electron-withdrawing nature of these groups also affects the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

3,4-Bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile can be compared with similar compounds like:

    1,4-Dichloro-2-(1,1,2,3,3,3-hexafluoropropoxy)benzene: This compound has similar hexafluoropropoxy groups but differs in the presence of chlorine atoms instead of a nitrile group.

    3,5-Dichloro-2-fluoro-4-(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile: This compound has additional halogen atoms, which can further influence its chemical properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the nitrile group, which imparts distinct electronic and steric properties .

Properties

IUPAC Name

3,4-bis(1,1,2,3,3,3-hexafluoropropoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5F12NO2/c14-8(10(16,17)18)12(22,23)27-6-2-1-5(4-26)3-7(6)28-13(24,25)9(15)11(19,20)21/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKEOJQKEMQOEGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)OC(C(C(F)(F)F)F)(F)F)OC(C(C(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5F12NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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